Rifamdin-d9
Description
Rifamdin-d9 is a deuterated analog of Rifampicin (C43H58N4O12), a semisynthetic antibiotic derived from the rifamycin family . The "-d9" suffix indicates that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable hydrogen isotope. This isotopic substitution is commonly employed in pharmacokinetic and metabolic studies to enhance detection accuracy in mass spectrometry, as deuterated compounds exhibit distinct mass-to-charge ratios compared to their non-deuterated counterparts. Rifamdin-d9 is primarily utilized as an internal standard in quantitative assays, enabling precise measurement of Rifampicin levels in biological matrices .
Properties
Molecular Formula |
C₄₆H₅₅D₉N₄O₁₂ |
|---|---|
Molecular Weight |
874.08 |
Synonyms |
3-[[[4-(2-Methylpropyl-d9)-1-piperazinyl]imino]methyl]rifamycin; Rifordin-d9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Rifamdin-d9 belongs to a class of rifamycin derivatives, which include Rifampicin, Rifapentine, and Rifabutin. Below is a detailed comparison of their structural, pharmacological, and analytical properties:
Structural and Isotopic Differences
Deuterated analogs often exhibit prolonged half-lives due to the kinetic isotope effect, which slows enzymatic degradation .
Pharmacokinetic and Metabolic Profiles
- Analytical Utility: In mass spectrometry, Rifamdin-d9’s +9 Da mass shift minimizes interference from endogenous compounds, improving assay precision for Rifampicin quantification .
- Solubility and LogP : Rifamdin-d9’s logP and solubility are expected to mirror Rifampicin’s, as isotopic substitution minimally affects these properties. Rifapentine, however, shows enhanced lipophilicity due to its cyclopentyl group, favoring tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
